molecular formula C8H12N4O B8272331 N-(4-pyridazinyl)-N'-(1-methylethyl)urea

N-(4-pyridazinyl)-N'-(1-methylethyl)urea

Cat. No. B8272331
M. Wt: 180.21 g/mol
InChI Key: LJGLXGVXRDSYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04728355

Procedure details

To a stirred solution of 2.3 grams (0.024 mole) of 4-aminopyridazine (prepared as in Example 1, Step A) and 0.5 gram (0.004 mole) of 1,4-diazabicyclo[2.2.2]octane in 20 ml of dimethylformamide is added dropwise 3.3 ml (0.033 mole) of (1-methylethyl) isocyanate. Upon completion of addition the reaction mixture is stirred at ambient temperature for two days. The reaction mixture is concentrated under reduced pressure and the solid residue dried at 60°-70° C. The solid is stirred with ethanol and collected by filtration to yield 1.9 grams of N-(4-pyridazinyl)-N'-(1-methylethyl)urea; m.p. 206°-209° C. then 266°-269° C. The nmr spectrum is cnsistent with the proposed structure.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[N:4][CH:3]=1.N12CCN(CC1)CC2.[CH3:16][CH:17]([N:19]=[C:20]=[O:21])[CH3:18]>CN(C)C=O>[N:5]1[CH:6]=[CH:7][C:2]([NH:1][C:20]([NH:19][CH:17]([CH3:18])[CH3:16])=[O:21])=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC1=CN=NC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
3.3 mL
Type
reactant
Smiles
CC(C)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue dried at 60°-70° C
STIRRING
Type
STIRRING
Details
The solid is stirred with ethanol
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1=NC=C(C=C1)NC(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.